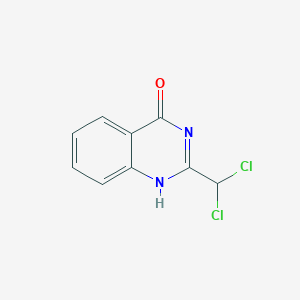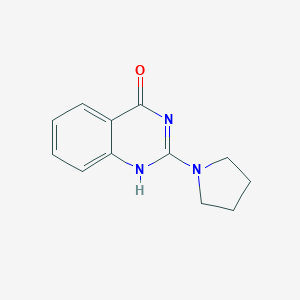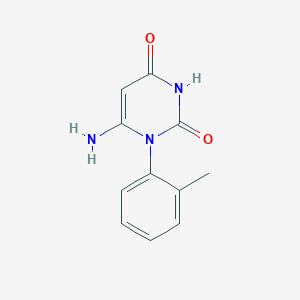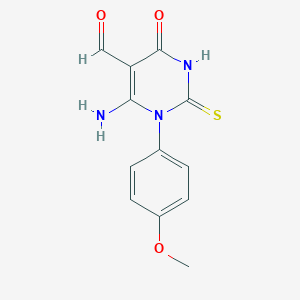
2-(二氯甲基)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dichloromethyl)quinazolin-4(3H)-one, also known as 2-DCQ, is an organic compound with a molecular formula of C7H4Cl2N2O. It is a member of the quinazolinone family, which are heterocyclic compounds containing a nitrogen and oxygen atom in a five-membered ring. 2-DCQ was first synthesized in the late 1950s and has since been studied extensively for its various properties and applications. It has been used in a variety of scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE), and as a potential anticancer agent.
科学研究应用
Antimalarial Applications
The 4(3H)-quinazolinone structure, which is a part of the compound, is known to have broad applications including antimalarial properties . This suggests that the compound could potentially be used in the development of new antimalarial drugs.
Antitumor Applications
The 4(3H)-quinazolinone structure is also known for its antitumor properties . This indicates that the compound could be used in cancer research and potentially in the development of new cancer treatments.
Anticonvulsant Applications
The compound’s 4(3H)-quinazolinone structure has been found to have anticonvulsant properties . This suggests that it could be used in the development of new treatments for conditions like epilepsy.
Fungicidal Applications
The 4(3H)-quinazolinone structure is known for its fungicidal properties . This indicates that the compound could be used in the development of new fungicides.
Antimicrobial Applications
The compound has been found to have antimicrobial properties . This suggests that it could be used in the development of new antimicrobial agents.
Anti-inflammatory Applications
The 4(3H)-quinazolinone structure is known for its anti-inflammatory properties . This indicates that the compound could be used in the development of new anti-inflammatory drugs.
Luminescence Properties
Recent advances have shown that quinazolinones have luminescence properties and their applications in fluorescent probes and biological imaging . This suggests that the compound could be used in the development of new imaging techniques.
Formylation of Electron-Rich Aromatic Rings
The compound has been used in the formylation of electron-rich aromatic rings . This suggests that it could be used in the development of new methods for the introduction of the aldehyde moiety into organic structures.
作用机制
Target of Action
The compound 2-(dichloromethyl)quinazolin-4(3H)-one, also known as 2-(dichloromethyl)-3,4-dihydroquinazolin-4-one, is a derivative of the 4(3H)-quinazolinone class . This class of compounds has broad applications and is known to target various biological pathways. They have been reported to exhibit antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Mode of Action
The specific interactions and resulting changes would depend on the exact target and the context of the biological system .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Given the broad range of activities reported for quinazolinone derivatives, it is likely that multiple pathways are affected. These could include pathways related to inflammation, microbial growth, tumor growth, convulsions, and malaria .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. Given its reported activities, potential effects could include reduced inflammation, inhibition of microbial growth, reduction in tumor growth, prevention of convulsions, and antimalarial effects .
属性
IUPAC Name |
2-(dichloromethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-7(11)8-12-6-4-2-1-3-5(6)9(14)13-8/h1-4,7H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDMKFFKIGFRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dichloromethyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B493928.png)



![11-Benzyl-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493934.png)

![11-Benzyl-5-[(4-chlorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493939.png)
![7-benzyl-2-(dichloromethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B493941.png)
![5-(Anilinomethyl)-11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493942.png)
![11-Benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493943.png)
![2-(11-Benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)acetamide](/img/structure/B493944.png)
![11-Benzyl-5-pyridin-4-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493945.png)
![11-Benzyl-5-(4-methylpiperazin-1-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493946.png)
![2-(dichloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B493951.png)